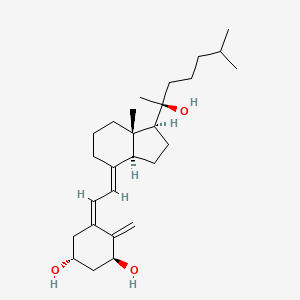
1a,20S-dihydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,20S-Dihydroxyvitamin D3 is a natural and bioactive metabolite of vitamin D3. It is known for its interaction with the vitamin D receptor, which plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and anti-inflammatory responses . This compound has garnered significant attention due to its potential therapeutic applications and unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a,20S-dihydroxyvitamin D3 involves multiple steps. One of the key intermediates used in the synthesis is 1a,3b-diacetoxypregn-5-en-20-one. The synthesis process includes hydroxylation reactions facilitated by enzymes such as cytochrome P450 . The final product is obtained through a series of chemical transformations, including oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1a,20S-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Reduction: Used to convert intermediate compounds into the desired final product.
Substitution: Involves the replacement of specific functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The primary product formed from these reactions is this compound, which is characterized by its unique hydroxylation pattern and biological activity .
Scientific Research Applications
1a,20S-Dihydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of vitamin D analogs and supplements.
Mechanism of Action
1a,20S-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor. This interaction stimulates the translocation of the receptor to the nucleus, where it regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation . The compound’s unique hydroxylation pattern allows it to modulate the activity of the vitamin D receptor differently compared to other vitamin D metabolites .
Comparison with Similar Compounds
1a,25-Dihydroxyvitamin D3: Another bioactive metabolite of vitamin D3, known for its potent effects on calcium metabolism and immune modulation.
20S-Hydroxyvitamin D3: A precursor in the biosynthesis of 1a,20S-dihydroxyvitamin D3, with similar but less potent biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20S position, which imparts distinct biological properties. It exhibits similar potency to 1a,25-dihydroxyvitamin D3 in stimulating the vitamin D receptor but has different molecular interactions, leading to varied biological effects .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
RLDKSDBKVGPMKA-YAUUYYILSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















